molecular formula C20H19ClN2OS2 B447537 2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione CAS No. 331841-11-3

2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B447537
CAS No.: 331841-11-3
M. Wt: 403g/mol
InChI Key: SUGYEEYWNKRTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a heterocyclic compound that belongs to the thiazole and quinoline families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused with a quinoline ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 8-methoxy-4,4-dimethylquinoline-2-thiol. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione stands out due to its unique structural features, which combine the properties of both thiazole and quinoline rings. This fusion enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

331841-11-3

Molecular Formula

C20H19ClN2OS2

Molecular Weight

403g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H19ClN2OS2/c1-11-5-6-12(9-15(11)21)23-19(25)17-14-10-13(24-4)7-8-16(14)22-20(2,3)18(17)26-23/h5-10,22H,1-4H3

InChI Key

SUGYEEYWNKRTKW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)OC)(C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)OC)(C)C)Cl

Origin of Product

United States

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